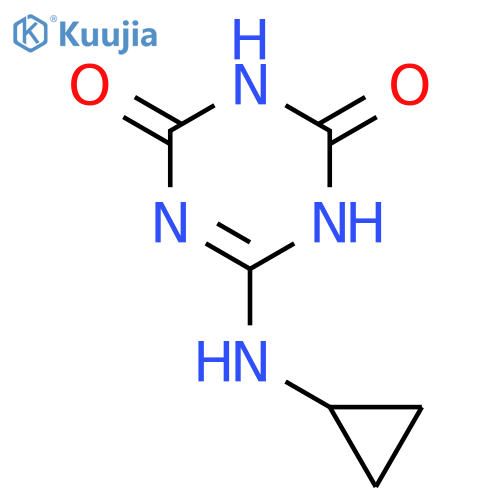Cas no 92510-61-7 (6-(cyclopropylamino)-1,3,5-triazine-2,4-diol)

92510-61-7 structure
商品名:6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 化学的及び物理的性質
名前と識別子
-
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-(cyclopropylamino)-
- N-Cyclopropylammelide
- 6-(cyclopropylamino)-1,3,5-triazine-2,4-diol
- EN300-1461854
- Q27103085
- MFCD31630373
- CHEBI:21695
- 6-(cyclopropylamino)-1H-1,3,5-triazine-2,4-dione
- AKOS037630768
- SY232258
- 6-(cyclopropylamino)-[1,3,5]triazine-2,4-diol
- AC7294
- CS-12868
- C14149
- 6-(Cyclopropylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- DB-155848
- 92510-61-7
- 6-(Cyclopropylamino)-1,3,5-triazine-2,4-diol #
- BLNVGTGPKHCQME-UHFFFAOYSA-N
- 2,4-Dihydroxy-6-(cyclopropylamino)-1,3,5-triazine
-
- MDL: MFCD31630373
- インチ: InChI=1S/C6H8N4O2/c11-5-8-4(7-3-1-2-3)9-6(12)10-5/h3H,1-2H2,(H3,7,8,9,10,11,12)
- InChIKey: BLNVGTGPKHCQME-UHFFFAOYSA-N
- ほほえんだ: C1CC1NC2=NC(=O)NC(=O)N2
計算された属性
- せいみつぶんしりょう: 168.06472551g/mol
- どういたいしつりょう: 168.06472551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 269
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 82.6Ų
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D685890-1g |
N-Cyclopropylammelide |
92510-61-7 | 95% | 1g |
$540 | 2025-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY232258-1g |
N-Cyclopropylammelide |
92510-61-7 | ≥95% | 1g |
¥3900.00 | 2024-07-09 | |
| Enamine | EN300-1461854-0.5g |
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol |
92510-61-7 | 0.5g |
$1247.0 | 2022-12-03 | ||
| Enamine | EN300-1461854-2.5g |
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol |
92510-61-7 | 2.5g |
$2548.0 | 2022-12-03 | ||
| eNovation Chemicals LLC | D685890-1g |
N-Cyclopropylammelide |
92510-61-7 | 95% | 1g |
$540 | 2024-07-20 | |
| eNovation Chemicals LLC | D685890-0.25g |
N-Cyclopropylammelide |
92510-61-7 | 95% | 0.25g |
$305 | 2025-02-28 | |
| AstaTech | AC7294-1/G |
N-CYCLOPROPYLAMMELIDE |
92510-61-7 | 95% | 1g |
$815 | 2023-09-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY232258-0.1g |
N-Cyclopropylammelide |
92510-61-7 | ≥95% | 0.1g |
¥1870.00 | 2024-07-09 | |
| Enamine | EN300-1461854-10000mg |
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol |
92510-61-7 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1461854-50mg |
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol |
92510-61-7 | 50mg |
$612.0 | 2023-09-29 |
6-(cyclopropylamino)-1,3,5-triazine-2,4-diol 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
92510-61-7 (6-(cyclopropylamino)-1,3,5-triazine-2,4-diol) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:92510-61-7)6-(cyclopropylamino)-1,3,5-triazine-2,4-diol

清らかである:99%/99%/99%
はかる:0.1g/0.25g/1g
価格 ($):234.0/276.0/489.0